molecular formula C21H20N2O6S B305766 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B305766
M. Wt: 428.5 g/mol
InChI Key: IEKCDTCIZUNZAC-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide, also known as EMAP, is a thiazolidinedione derivative that has been synthesized for its potential use as a pharmaceutical drug. Thiazolidinediones have been studied for their ability to improve insulin sensitivity and reduce blood glucose levels in patients with type 2 diabetes. EMAP has shown promising results in preclinical studies as an insulin-sensitizing agent, and further research is being conducted to explore its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ can improve insulin sensitivity and reduce inflammation (5). It is also possible that this compound may have additional mechanisms of action that contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes (2, 3). In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects (4). This compound has also been shown to reduce liver fat accumulation and improve lipid metabolism in animal models of obesity (6).

Advantages and Limitations for Lab Experiments

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has several advantages as a research tool. It is a potent and selective PPARγ agonist, which allows for the study of PPARγ signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may be useful in studying the role of these processes in disease pathogenesis. However, this compound has limitations as a research tool. It is a synthetic compound that may not fully replicate the effects of endogenous PPARγ agonists. In addition, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well established.

Future Directions

There are several potential future directions for research on 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the study of this compound in combination with other drugs for the treatment of type 2 diabetes or other metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a thiazolidinedione derivative that has shown promising results in preclinical studies as an insulin-sensitizing agent. Its mechanism of action is believed to involve activation of PPARγ, and it has additional anti-inflammatory and antioxidant effects. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-ethoxy-4-hydroxybenzaldehyde to form an intermediate, which is subsequently reacted with 2,4-thiazolidinedione to yield this compound. The synthesis of this compound has been described in detail in a published research article (1).

Scientific Research Applications

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has been studied for its potential use as a pharmaceutical drug for the treatment of type 2 diabetes. Preclinical studies have shown that this compound can improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes (2, 3). In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects (4).

properties

Molecular Formula

C21H20N2O6S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H20N2O6S/c1-3-29-17-10-13(4-9-16(17)24)11-18-20(26)23(21(27)30-18)12-19(25)22-14-5-7-15(28-2)8-6-14/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b18-11+

InChI Key

IEKCDTCIZUNZAC-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC)O

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC)O

Origin of Product

United States

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